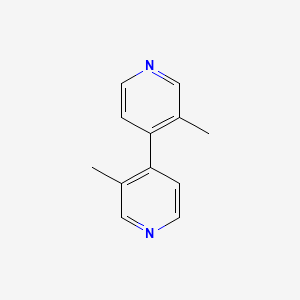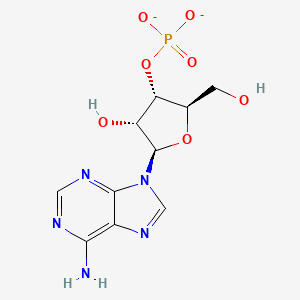![molecular formula C20H25FN2O5S B11930422 (2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B11930422.png)
(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[bencil-[4-(2-fluoroetoxi)fenil]sulfonilamino]-N-hidroxi-3-metilbutanamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un grupo bencilo, un grupo fluoroetoxi fenil y un grupo sulfonilamino, lo que lo convierte en un tema de interés para los investigadores.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2R)-2-[bencil-[4-(2-fluoroetoxi)fenil]sulfonilamino]-N-hidroxi-3-metilbutanamida generalmente involucra múltiples pasos, incluida la formación de compuestos intermedios. El proceso puede comenzar con la preparación de la bencil-[4-(2-fluoroetoxi)fenil]sulfonilamina, seguida de la introducción de la porción N-hidroxi-3-metilbutanamida. Las condiciones de reacción a menudo requieren catalizadores específicos, solventes y controles de temperatura para asegurar el rendimiento y la pureza del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Se pueden emplear técnicas como la síntesis de flujo continuo y los reactores automatizados para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(2R)-2-[bencil-[4-(2-fluoroetoxi)fenil]sulfonilamino]-N-hidroxi-3-metilbutanamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede eliminar átomos de oxígeno o agregar átomos de hidrógeno al compuesto.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, alterando las propiedades del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones generalmente implican temperaturas controladas, solventes específicos y, a veces, catalizadores para impulsar las reacciones hasta su finalización.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos más saturados.
Aplicaciones Científicas De Investigación
(2R)-2-[bencil-[4-(2-fluoroetoxi)fenil]sulfonilamino]-N-hidroxi-3-metilbutanamida tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para sintetizar moléculas más complejas.
Biología: Puede servir como una sonda para estudiar procesos biológicos o como un posible agente terapéutico.
Medicina: Su estructura única lo convierte en un candidato para el desarrollo de fármacos, particularmente en la orientación de vías moleculares específicas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de (2R)-2-[bencil-[4-(2-fluoroetoxi)fenil]sulfonilamino]-N-hidroxi-3-metilbutanamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías involucradas pueden incluir transducción de señales, expresión génica y procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
(2R)-2-[bencil-[4-(2-cloroetoxi)fenil]sulfonilamino]-N-hidroxi-3-metilbutanamida: Estructura similar pero con un átomo de cloro en lugar de flúor.
(2R)-2-[bencil-[4-(2-metoxietoxi)fenil]sulfonilamino]-N-hidroxi-3-metilbutanamida: Estructura similar pero con un grupo metoxi en lugar de fluoroetoxi.
Singularidad
La presencia del grupo fluoroetoxi en (2R)-2-[bencil-[4-(2-fluoroetoxi)fenil]sulfonilamino]-N-hidroxi-3-metilbutanamida confiere propiedades químicas y biológicas únicas, como una mayor estabilidad e interacciones específicas con objetivos moleculares, lo que lo diferencia de compuestos similares.
Este artículo detallado proporciona una descripción general completa de (2R)-2-[bencil-[4-(2-fluoroetoxi)fenil]sulfonilamino]-N-hidroxi-3-metilbutanamida, que abarca sus métodos de preparación, reacciones químicas, aplicaciones de investigación científica, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C20H25FN2O5S |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide |
InChI |
InChI=1S/C20H25FN2O5S/c1-15(2)19(20(24)22-25)23(14-16-6-4-3-5-7-16)29(26,27)18-10-8-17(9-11-18)28-13-12-21/h3-11,15,19,25H,12-14H2,1-2H3,(H,22,24)/t19-/m1/s1 |
Clave InChI |
NSDMBIOAMTZMED-LJQANCHMSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCCF |
SMILES canónico |
CC(C)C(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11930341.png)




![undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate](/img/structure/B11930361.png)


![[[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11930376.png)
![(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11930379.png)
![[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11930387.png)
![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)
![Tert-butyl (s)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B11930408.png)
![acetic acid;[(1S)-5-amino-1-carboxypentyl]azanium;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanimidate](/img/structure/B11930419.png)
